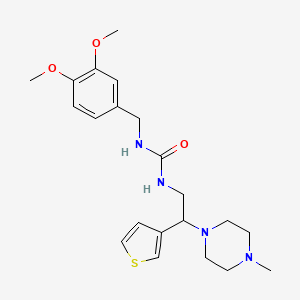

1-(3,4-Dimethoxybenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Description

This compound is a urea derivative featuring a 3,4-dimethoxybenzyl group at one terminal and a substituted ethyl group at the other. The ethyl substituent includes a thiophen-3-yl moiety and a 4-methylpiperazine ring, which introduces both aromatic and basic nitrogen-rich pharmacophores. The 3,4-dimethoxybenzyl group enhances solubility via its polar methoxy groups, while the thiophene and piperazine components may contribute to π-π stacking and hydrogen-bonding interactions, respectively.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O3S/c1-24-7-9-25(10-8-24)18(17-6-11-29-15-17)14-23-21(26)22-13-16-4-5-19(27-2)20(12-16)28-3/h4-6,11-12,15,18H,7-10,13-14H2,1-3H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWDRQQJDFKHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings associated with this compound, drawing on diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step procedures that include the formation of the urea linkage and the introduction of various substituents. Key steps include:

- Formation of the Urea Linkage : This is achieved through the reaction of isocyanates with amines.

- Substitution Reactions : The introduction of the 3,4-dimethoxybenzyl and thiophene groups is accomplished via nucleophilic substitution reactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, related thioether and urea derivatives have shown cytotoxic effects against various cancer cell lines. The GI50 (concentration required to inhibit cell growth by 50%) values for these compounds ranged from 15 to 28 μM across different cancer types, including breast and prostate cancers .

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : The piperazine moiety may interact with various receptors, modulating signaling pathways critical for tumor growth and survival.

Case Studies

Research Findings

Research has highlighted several promising biological activities associated with this class of compounds:

- Antitumor Effects : Studies indicate that the compound's structural features contribute to its ability to target cancer cells selectively.

- Antimicrobial Properties : Related compounds have shown effectiveness against bacterial and fungal strains, suggesting potential applications in treating infections .

- Cytotoxicity Profiles : The cytotoxicity varies depending on the specific structure and substituents present on the piperazine and thiophene rings.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in tumor growth. Research has shown that similar compounds with piperazine moieties exhibit cytotoxic effects against several cancer cell lines .

- Neuropharmacological Effects : The piperazine derivative is being studied for its effects on neurotransmitter systems, particularly in relation to anxiety and depression. Compounds with similar structures have demonstrated binding affinity to serotonin receptors, suggesting potential antidepressant properties .

Antimicrobial Properties

Research indicates that derivatives of thiophene and piperazine have exhibited antimicrobial activity against various pathogens. The specific compound may also show promise as an antimicrobial agent, warranting further investigation into its efficacy against bacterial and fungal strains .

Drug Development

The unique combination of functional groups in this compound makes it a valuable scaffold for the synthesis of new pharmaceuticals. Its ability to modulate biological activity can lead to the development of novel drugs targeting specific diseases such as cancer or neurological disorders.

Case Studies

Several case studies have explored the applications of similar compounds with promising results:

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted a related piperazine derivative's ability to induce apoptosis in breast cancer cells through the activation of caspase pathways .

- Neuropharmacology : Research in Neuroscience Letters demonstrated that a thiophene-piperazine hybrid compound improved depressive-like behavior in rodent models, suggesting potential for treating mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Urea-Based Scaffolds

The following table summarizes key structural and synthetic differences between the target compound and related urea derivatives:

Key Structural and Functional Comparisons

Aromatic Substituents :

- The target compound’s thiophen-3-yl group offers a smaller aromatic system compared to the thiazole rings in compounds 11a–o . Thiophene’s sulfur atom may enhance metabolic stability but reduce polarity relative to thiazole.

- The 3,4-dimethoxybenzyl group provides electron-donating methoxy substituents, contrasting with electron-withdrawing groups (e.g., -CF₃, -Cl) in analogues like 11d and 11g. This difference likely impacts solubility and target binding .

Piperazine Modifications :

- Synthetic Yields: Urea derivatives in show consistently high yields (83–88%), suggesting robust synthetic routes.

Pharmacological Inferences

- Target Selectivity: The thiophene and dimethoxybenzyl groups may favor interactions with aromatic-rich binding pockets (e.g., serotonin or dopamine receptors). In contrast, thiazole-containing analogues (11a–o) could target enzymes like kinases or proteases .

- Solubility and Bioavailability: Methoxy groups in the target compound improve water solubility compared to halogenated analogues (e.g., 11b, 11g).

Research Findings and Data Gaps

- Biological Activity: No direct activity data for the target compound are available in the evidence. However, analogues in with similar urea-thiazole-piperazine scaffolds have been explored for antimicrobial and anticancer applications .

Q & A

Basic: What synthetic routes are recommended for preparing this urea derivative, and what experimental conditions are critical?

Answer:

The compound can be synthesized via multi-component coupling reactions involving triazole derivatives, substituted ureas, and thioureas. Key steps include:

- Reagent Selection : Use inert solvents (e.g., dichloromethane or toluene) under reflux conditions to ensure solubility and reactivity .

- Catalysis : Add triethylamine (TEA) to neutralize HCl byproducts, improving reaction efficiency .

- Purification : Employ silica gel flash chromatography with gradients of petroleum ether/ethyl acetate for high-purity isolation .

Validation : Confirm structure via H/C NMR and HRMS, as demonstrated for analogous urea-thiadiazole hybrids .

Advanced: How can computational methods optimize reaction pathways and minimize trial-and-error synthesis?

Answer:

Integrate quantum chemical calculations (e.g., density functional theory, DFT) with reaction path search algorithms to:

- Predict Intermediates : Model transition states and intermediates to identify energetically favorable pathways .

- Experimental Feedback : Use ICReDD’s approach to iteratively refine computational models with experimental data (e.g., reaction yields, spectral results) .

Example : For regioselectivity challenges in heterocyclic coupling, DFT can prioritize synthetic routes with lower activation barriers .

Advanced: How to resolve spectral data contradictions (e.g., overlapping NMR signals) during characterization?

Answer:

- 2D NMR Techniques : Use H-C HSQC/HMBC to assign ambiguous signals, particularly in crowded aromatic or heterocyclic regions .

- X-ray Crystallography : Resolve absolute configuration disputes, as applied to structurally similar urea-pyridothiadiazine hybrids .

Case Study : For thiophene-urea derivatives, F NMR and NOESY can clarify spatial arrangements of substituents .

Basic: What analytical techniques are essential for characterizing this compound’s stability and purity?

Answer:

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen to guide storage conditions .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error, as validated for tetrazine-urea analogs .

- HPLC-PDA : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .

Advanced: How to design biological activity studies for this compound, given limited prior data?

Answer:

- In Silico Screening : Perform molecular docking against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina, prioritizing binding affinity scores .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., phosphodiesterase) at varying concentrations (1–100 µM), referencing triazine-urea derivatives’ protocols .

Note : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves .

Advanced: What strategies address regioselectivity challenges in synthesizing the thiophene-piperazine-urea scaffold?

Answer:

- Steric and Electronic Analysis : Use DFT to model substituent effects on reaction sites. For example, electron-donating groups (e.g., methoxy) on the benzyl ring may direct coupling to specific positions .

- Protecting Groups : Temporarily block reactive amines (e.g., with Boc groups) to control urea formation, as seen in piperazine-thiadiazole syntheses .

Basic: How to troubleshoot solubility issues in aqueous formulations for biological assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .

- Surfactants : Add polysorbate-80 (0.01–0.1%) to improve dispersion, mimicking Pfizer’s aqueous formulations for urea derivatives .

Validation : Measure solubility via dynamic light scattering (DLS) to confirm nanoparticle-free solutions .

Advanced: How to apply statistical design of experiments (DoE) to optimize reaction yield and purity?

Answer:

- Factorial Design : Vary temperature (50–100°C), catalyst loading (1–5 mol%), and solvent polarity (DCM vs. THF) in a 2 matrix to identify critical factors .

- Response Surface Methodology (RSM) : Model interactions between variables, prioritizing Pareto charts to isolate significant effects (e.g., temperature > solvent) .

Case Study : For triazine-urea analogs, DoE reduced optimization time by 60% compared to one-factor-at-a-time approaches .

Basic: What safety precautions are necessary when handling the thiophene and piperazine moieties?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile amines (piperazine derivatives) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles, as thiophene derivatives may cause skin irritation .

Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Advanced: How to validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR-Cas9 Knockout : Silence putative target genes (e.g., kinases) in cell lines and compare compound efficacy in wild-type vs. knockout models .

- Metabolomics : Use LC-MS to track downstream metabolite changes, as applied to sulfonamide-urea hybrids in PDE inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.